

Trovafloxacin: A Comprehensive Technical Guide to its Pharmacokinetics and Bioavailability

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Compound of Interest		
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This technical guide provides an in-depth analysis of the pharmacokinetic profile and bioavailability of trovafloxacin, a fluoroquinolone antibiotic. The following sections detail its absorption, distribution, metabolism, and excretion (ADME) characteristics, supported by quantitative data from human and preclinical studies, detailed experimental methodologies, and visual representations of key processes.

Executive Summary

Trovafloxacin is characterized by excellent oral bioavailability and is primarily eliminated through nonrenal pathways. Metabolism is dominated by Phase II conjugation reactions, with minimal involvement of the cytochrome P450 system.[1] This profile suggests a low potential for drug-drug interactions related to oxidative metabolism. The drug exhibits a long elimination half-life, allowing for once-daily dosing.[2][3]

Pharmacokinetic Profile

Trovafloxacin demonstrates predictable and linear pharmacokinetics.[4] Key parameters are summarized below, comparing oral and intravenous administration in humans.





Data Presentation: Pharmacokinetic Parameters in Humans

Table 1: Single-Dose Pharmacokinetics of Trovafloxacin in Healthy Adult Volunteers



Paramete r	100 mg Oral	200 mg Oral	300 mg Oral	100 mg IV (as Alatroflox	200 mg IV (as Alatroflox	300 mg IV (as Alatroflox
				acin)	acin)	acin)
Cmax (mg/L)	1.0 ± 0.3[4]	2.2[5]	2.9 ± 0.4[4]	1.8[6]	2.3[6]	4.3[6]
AUC (mg·h/L)	-	30.4[5]	-	-	34.7[5]	-
Tmax (h)	~1[4]	1.4[5]	~1[4]	End of infusion[6]	End of infusion[6]	End of infusion[6]
Half-life (h)	9.2 ± 1.2[4]	~11[5]	10.5 ± 1.4[4]	10.4[6]	12.3[6]	10.8[6]
CL (mL/min/kg)	-	-	-	1.32[5]	-	-
Vdss (L/kg)	-	-	-	1.13[5]	-	-
Urinary Excretion (unchange d)	5.3%[4]	~5%[5]	5.3%[4]	~10%[6]	-	~10%[6]
Data presented as mean ± standard deviation where available.						
IV administrati on is of the prodrug alatrofloxac	_					



in, which is rapidly converted to trovafloxaci n.[6]

Table 2: Bioavailability and Protein Binding of Trovafloxacin

Parameter	Value	Species
Absolute Oral Bioavailability	~88%[1][3][7]	Human
Effect of Food on Bioavailability	Not clinically significant[5]	Human
Plasma Protein Binding	~76% (concentration-independent)[1]	Human

Absorption and Bioavailability

Trovafloxacin is well-absorbed from the gastrointestinal tract following oral administration.[1] The absolute bioavailability is approximately 88% in healthy subjects.[1][3][7] Studies in patients with AIDS have shown a similar mean absolute bioavailability of 91%, indicating that the disease state does not significantly alter absorption.[8][9]

The presence of food in the gastrointestinal tract does not have a clinically significant effect on the overall bioavailability of trovafloxacin.[5] While a standard breakfast may delay the time to peak concentration (Tmax) and slightly reduce the peak concentration (Cmax), the total drug exposure (AUC) remains largely unchanged.[5]

However, co-administration with products containing multivalent cations, such as antacids with magnesium and aluminum hydroxide, ferrous sulfate, and sucralfate, can significantly reduce the systemic exposure to trovafloxacin.[7][10] Intravenous morphine has also been shown to decrease trovafloxacin's AUC and Cmax.[7][10]

Distribution



Trovafloxacin exhibits a mean plasma protein binding of approximately 76%, which is independent of drug concentration.[1] Animal studies and human tissue concentration measurements have demonstrated that trovafloxacin penetrates well into various tissues.[11] [12] Positron Emission Tomography (PET) studies in humans using [18F]Trovafloxacin have shown significant penetration into all peripheral organs, with particularly high peak concentrations observed in the liver, pancreas, kidney, lung, and spleen.[11]

Metabolism and Excretion

The primary route of elimination for trovafloxacin is nonrenal, with metabolism and subsequent excretion in feces and urine.[13][14] Approximately 50% of an oral dose is excreted as unchanged drug, with 43% in the feces and 6% in the urine.[1]

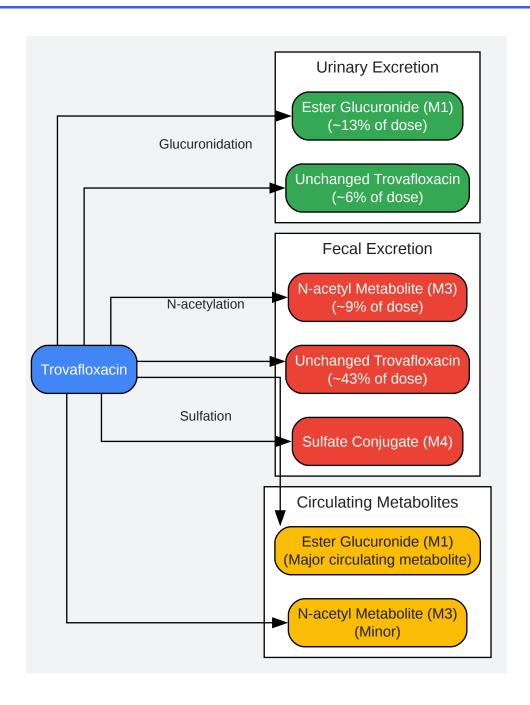
Metabolic Pathways

Trovafloxacin is metabolized primarily through Phase II conjugation reactions.[14][15] The role of cytochrome P450 oxidative metabolism is minimal.[1] The major metabolic pathways identified are:

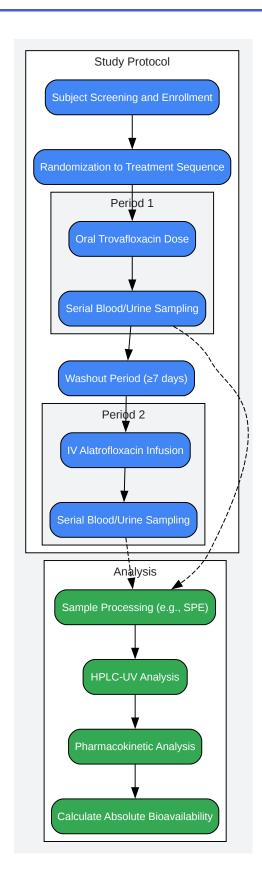
- Glucuronidation: The ester glucuronide is a major metabolite found in urine, accounting for about 13% of the administered dose.[1]
- N-acetylation: The N-acetyl metabolite is found in the feces (9% of the dose) and serum
 (2.5% of the dose).[1]
- Other Minor Pathways: Minor metabolites, including diacid, hydroxycarboxylic acid, and sulfamate conjugates, have been identified in both urine and feces in small amounts (<4% of the dose).[1]

The following diagram illustrates the primary metabolic pathways of trovafloxacin.









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